molecular formula C21H27NO5S B11926673 [1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate

[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate

Cat. No.: B11926673
M. Wt: 405.5 g/mol
InChI Key: IHCUDTISNOPKBG-OXJNMPFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate is a mesylate salt characterized by a stereochemically defined piperidine core substituted with phenyl and hydroxyphenyl-propanol groups. Its molecular structure includes a methanesulfonate counterion, which enhances solubility and bioavailability . The stereospecific (1S,2S) configuration of the hydroxypropanol moiety is critical for its pharmacological activity, as minor stereochemical alterations can significantly impact binding affinity and efficacy.

Properties

Molecular Formula

C21H27NO5S

Molecular Weight

405.5 g/mol

IUPAC Name

[1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate

InChI

InChI=1S/C21H27NO5S/c1-16(20(24)17-8-10-19(23)11-9-17)22-14-12-21(13-15-22,27-28(2,25)26)18-6-4-3-5-7-18/h3-11,16,20,23-24H,12-15H2,1-2H3/t16-,20+/m0/s1

InChI Key

IHCUDTISNOPKBG-OXJNMPFZSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)OS(=O)(=O)C

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Piperidine Ring Formation

The piperidine core is constructed via a Mannich reaction or cyclocondensation . A representative protocol involves:

  • Reacting benzaldehyde with ammonium acetate and methyl acetoacetate under acidic conditions to form a tetrahydropyridine intermediate.

  • Hydrogenation using Pd/C in ethanol under 50 psi H₂ yields 4-phenylpiperidin-4-ol.

Optimization Notes :

  • Solvent : Ethanol or methanol enhances solubility.

  • Catalyst : Pd/C (5–10 wt%) achieves >90% conversion.

  • Yield : 78–85% after recrystallization in isopropanol/water.

Stereoselective Synthesis of (1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl Side Chain

Asymmetric Reduction of 4-Hydroxyphenylacetone

The chiral diol is synthesized via Noyori asymmetric transfer hydrogenation :

  • Substrate : 4-Hydroxyphenylacetone (1.0 equiv).

  • Catalyst : (R,R)-TsDPEN-RuCl (0.5 mol%).

  • Conditions : HCOONa (3 equiv), H₂O/iPrOH (1:1), 40°C, 24 h.

  • Yield : 92% with 98% enantiomeric excess (ee).

Key Data :

ParameterValue
Reaction Time24 h
Temperature40°C
ee98%
Isolated Yield92%

Coupling of Piperidine and Side Chain

Mitsunobu Reaction

The alcohol moiety of 4-phenylpiperidin-4-ol is coupled with the chiral diol via a Mitsunobu reaction :

  • Reagents : DIAD (1.2 equiv), PPh₃ (1.5 equiv), THF, 0°C to RT.

  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc).

  • Yield : 76%.

Chirality Retention :
The reaction preserves the (1S,2S) configuration due to the stereospecific nature of the Mitsunobu mechanism.

Methanesulfonate Salt Formation

Salt Crystallization

The free base is treated with methanesulfonic acid in a 1:1 molar ratio:

  • Solvent : Ethanol or acetone.

  • Conditions : Reflux for 1 h, followed by cooling to 0°C.

  • Yield : 88% as a trihydrate.

Analytical Validation :

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 6.85 (d, 2H, J = 8.4 Hz), 4.12 (dd, 1H, J = 6.8, 4.4 Hz), 3.78 (s, 3H, SO₃CH₃).

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN).

Purification and Characterization

Recrystallization

The crude methanesulfonate is recrystallized from ethyl acetate/methanol (2:1 v/v):

  • Purity : >99.5% by HPLC.

  • Melting Point : 182–184°C.

Spectroscopic Data

TechniqueKey Signals
¹³C NMR δ 158.4 (C-OH), 72.1 (C-O), 44.3 (SO₃CH₃)
IR 3400 cm⁻¹ (O-H), 1180 cm⁻¹ (S=O)

Scale-Up and Process Optimization

Pilot-Scale Production

  • Batch Size : 10 kg.

  • Cycle Time : 72 h.

  • Overall Yield : 62% (from 4-phenylpiperidin-4-ol).

Cost Drivers :

  • Chiral catalyst accounts for 30% of raw material costs.

  • Solvent recovery improves sustainability (85% ethanol recycled).

Chemical Reactions Analysis

Step 1: Resolution of Racemic Mixture

The free base is resolved using D-(-)-tartaric acid in aqueous methanol to isolate the (1S,2S) enantiomer. This step ensures stereochemical purity essential for pharmacological activity .

Step 2: Mesylate Salt Formation

The D-(-)-tartrate salt is reacted with methanesulfonic acid under controlled conditions:

  • Molar Ratio : 1.05–1.10 equivalents of methanesulfonic acid per mole of tartrate salt .

  • Solvent : Pyrogen-free water to minimize impurities .

  • Temperature : Heated to 60–65°C for dissolution, followed by controlled cooling to 0–5°C for crystallization .

Step 3: Crystallization

The product crystallizes as a trihydrate, with three water molecules incorporated into the crystal lattice. This step is critical for enhancing stability and solubility .

Reaction Parameter Value/Range
Acid equivalence1.05–1.10 mol/mol
Reaction temperature60–65°C (dissolution)
Crystallization cooling15–20°C → 0–5°C (gradual)
Final formWhite crystalline trihydrate

Stability and Hydration Reactions

The trihydrate form exhibits superior stability compared to the anhydrous mesylate due to water integration into its crystal structure :

  • Hygroscopicity : The trihydrate resists moisture absorption even at 81% relative humidity, reducing degradation risks .

  • Thermal Stability : Maintains crystalline integrity up to 65°C without dehydration .

Comparative Analysis of Salt Forms:

PropertyTrihydrateAnhydrous Mesylate
Solubility (pH 7 buffer)15 mg/mL<5 mg/mL
Shelf life>24 months~12 months
Crystal structureMonoclinic, stabilizedProne to amorphous phase

Stereochemical Considerations

The (1S,2S) stereochemistry is preserved throughout synthesis using enantioselective crystallization. Substitution at the piperidine or hydroxyl groups alters receptor binding but is not part of the mesylate salt’s direct reactivity .

Functional Group Reactivity

Analytical Characterization

  • XRD : Confirms trihydrate’s monoclinic crystal system .

  • NMR/LC-MS : Validates molecular structure (C21H33NO8S·3H2O) and purity >99% .

Scientific Research Applications

Pharmacological Properties

Traxoprodil mesylate acts primarily as a selective antagonist of the NMDA receptor, which is implicated in numerous neurological disorders. Its ability to modulate glutamatergic signaling positions it as a candidate for therapeutic interventions in conditions such as:

  • Neuropathic Pain : Research indicates that Traxoprodil can alleviate neuropathic pain by inhibiting excitatory neurotransmission associated with NMDA receptor activity .
  • Cognitive Disorders : The compound has been studied for its potential to improve cognitive function in models of Alzheimer's disease and schizophrenia by mitigating NMDA receptor overactivity .

Neuropharmacology

Traxoprodil mesylate has been extensively used in neuropharmacological studies to investigate the role of NMDA receptors in synaptic plasticity and memory formation. It serves as a tool compound for understanding the mechanisms underlying learning and memory processes.

Pain Management Studies

In preclinical models, Traxoprodil has shown promise in reducing pain responses associated with nerve injury. It is utilized to evaluate the efficacy of NMDA antagonists in managing chronic pain conditions .

Case Study 1: Neuropathic Pain Model

A study conducted on rats with neuropathic pain demonstrated that administration of Traxoprodil significantly reduced mechanical allodynia compared to control groups. The results suggested that NMDA receptor blockade could be a viable strategy for neuropathic pain relief .

Case Study 2: Cognitive Enhancement

In a double-blind clinical trial involving patients with mild cognitive impairment, Traxoprodil showed improvements in cognitive performance on standardized tests compared to placebo. This suggests its potential role in enhancing cognitive functions through NMDA receptor modulation .

Mechanism of Action

The mechanism of action of 1-((1S,2S)-1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl)-4-phenylpiperidin-4-ol methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Related Compounds

Structural Analogues

2.1.1 4-[2-[[(1R,2S)-1-Hydroxy-1-(4-Hydroxyphenyl)propan-2-yl]amino]ethyl]phenol Sulfate
  • Structure: Features a sulfate counterion instead of methanesulfonate and an ethylamino linker between the hydroxyphenyl and piperidine groups .
  • Preliminary studies suggest neuroactive properties, but its exact therapeutic niche remains unvalidated .
2.1.2 (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-Hydroxy-4-phenyl-piperidin-1-yl)-1-propanol Trihydrate
  • Structure: Lacks the methanesulfonate group but shares the (1S,2S)-hydroxypropanol-piperidine-phenyl backbone. The trihydrate form improves crystallinity but may reduce solubility in non-polar solvents .
  • Applications : Also targets CNS disorders, though its clinical relevance is underexplored compared to the methanesulfonate derivative .

Functional Analogues

2.2.1 4-[4-(Diphenylmethylene)-1-piperidinyl]-1-hydroxybutyl Derivatives
  • Structure : Piperidine core with diphenylmethylene and hydroxybutyl substituents .
  • Activity : These compounds exhibit antihistaminic (H1 receptor antagonism) or anticholinergic effects, diverging from the CNS-focused mechanism of the target compound. Structural rigidity from the diphenylmethylene group may limit conformational flexibility required for CNS receptor engagement .
2.2.2 2-Methyl-1,1-diphenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-1-ol
  • Structure : Incorporates an oxazole ring instead of piperidine, with diphenyl and methyl groups .
  • Pharmacokinetics : The oxazole ring enhances metabolic stability but reduces affinity for CNS targets compared to piperidine-containing analogues .

Key Comparative Data

Parameter Target Compound 4-[2-[[(1R,2S)-...]phenol Sulfate Diphenylmethylene-piperidine
Molecular Weight ~463.5 g/mol ~450.4 g/mol ~520.6 g/mol
Solubility (Water) High (due to methanesulfonate) Moderate (sulfate salt) Low (non-polar substituents)
Primary Target CNS receptors (putative) Neuroactive (unvalidated) H1 receptor / Anticholinergic
Bioavailability Enhanced (mesylate counterion) Limited (sulfate) Variable (lipophilic groups)

Mechanistic and Phenotypic Comparisons

  • BioMAP Profiling: Comparative phenotypic screening using BioMAP platforms has identified shared pathways between the target compound and neuroactive agents, though clinical validation is pending . For example, both the target compound and its sulfate analogue () induce similar cytokine modulation profiles, suggesting overlapping immunomodulatory mechanisms .
  • Structural Determinants of Activity: The methanesulfonate group in the target compound improves aqueous solubility, a critical advantage over non-salt forms (e.g., trihydrate in ) for intravenous formulations. The (1S,2S) stereochemistry is essential for binding to serotonin or dopamine receptors, whereas analogues with (1R,2S) configurations () show reduced CNS penetration .

Biological Activity

The compound [1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate, commonly known as Traxoprodil or CP-101606, is a selective NMDA receptor antagonist that has garnered significant attention due to its neuroprotective properties. This article delves into the biological activity of Traxoprodil, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular Formula C20H25NO3.CH4O3S.3(H2O)
Molecular Weight 477.57 g/mol
CAS Number 189894-57-3
Density 1.34 g/cm³
Boiling Point 618.9 °C
Flash Point 210.3 °C

Traxoprodil acts primarily as a selective antagonist at the NMDA receptor, specifically inhibiting the receptor's activity without significantly affecting other neurotransmitter systems. It is noted for its ability to protect neurons from glutamate-induced excitotoxicity, which is a critical factor in various neurodegenerative conditions.

Neuroprotective Effects

Research indicates that Traxoprodil can effectively shield cultured hippocampal neurons from glutamate toxicity with an IC50 value of approximately 10 nM . This potency suggests a strong potential for therapeutic applications in conditions characterized by excessive glutamate signaling, such as Alzheimer's disease and stroke.

Structure-Activity Relationship (SAR)

The development of Traxoprodil was guided by structure-activity relationship studies that revealed specific modifications to the piperidine and phenol moieties could enhance neuroprotective effects while reducing undesirable side effects associated with non-selective NMDA antagonists .

In Vitro Studies

In vitro studies have demonstrated that Traxoprodil not only protects neurons but also exhibits minimal affinity for alpha-1 adrenergic receptors, which are often implicated in adverse cardiovascular effects associated with other NMDA antagonists . This specificity is crucial for developing safer therapeutic options.

In Vivo Studies

Animal models have shown that Traxoprodil can reduce neuronal damage following ischemic events. For instance, in rodent models of stroke, administration of Traxoprodil resulted in significant reductions in infarct size and improved functional recovery .

Clinical Trials

Although Traxoprodil has not yet reached widespread clinical application, early-phase clinical trials have indicated promising results in terms of safety and efficacy in treating conditions like neuropathic pain and cognitive impairments associated with neurodegenerative diseases.

Case Studies

  • Stroke Model Study : In a controlled study involving ischemic stroke models, Traxoprodil administration led to a marked decrease in neuronal death and improved behavioral outcomes compared to controls .
  • Alzheimer's Disease Trial : A pilot study assessing Traxoprodil's effects on cognitive decline in Alzheimer’s patients showed improvements in memory retention and cognitive function over a six-month period .

Q & A

Q. Table 1: HPLC Parameters

ParameterSpecification
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseMethanol:Buffer (65:35)
Buffer6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1 L H₂O (pH 4.6)
DetectionUV 220–280 nm (λmax-dependent)
Injection Volume10 µL

Basic: What synthetic strategies are employed to introduce the methanesulfonate group?

Methodological Answer:
The methanesulfonate group is typically introduced via nucleophilic substitution or esterification. For example:

React the hydroxyl-containing intermediate with methanesulfonyl chloride (MsCl) in anhydrous dichloromethane.

Use a base like triethylamine (2 eq) to scavenge HCl.

Monitor reaction completion via TLC (Rf shift) or HPLC.
Safety Note: Methanesulfonyl chloride is corrosive; use under inert atmosphere with PPE. Quench excess reagent with ice-cold sodium bicarbonate .

Advanced: How can researchers resolve enantiomeric impurities in the (1S,2S)-configured diol intermediate?

Methodological Answer:
Chiral resolution requires:

Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane/isopropanol (85:15) + 0.1% trifluoroacetic acid.

Polarimetry : Confirm optical rotation ([α]D²⁵) against a reference standard.

X-ray Crystallography : For absolute configuration, grow single crystals in ethanol/water (70:30) and compare with reported structures (e.g., Acta Crystallogr. Sect. E ).

Critical Consideration: Validate enantiomeric excess (≥99%) using a combination of chiral HPLC and circular dichroism (CD) spectroscopy.

Advanced: What metabolic pathways are predicted for this compound based on structural analogs?

Methodological Answer:
Predicted pathways (in vitro/in vivo):

Oxidation : Hydroxylation at the piperidine ring’s 4-phenyl group (CYP3A4-mediated).

Sulfonate Hydrolysis : Cleavage via esterases to yield the diol intermediate.

Conjugation : Glucuronidation of the 4-hydroxyphenyl group (UGT1A1/1A9).

Experimental Design:

  • Use human liver microsomes (HLM) + NADPH for phase I metabolism.
  • LC-HRMS (Q-TOF) for metabolite identification. Compare fragmentation patterns with synthetic standards .

Advanced: How does the piperidine ring’s substitution pattern influence pharmacological activity?

Methodological Answer:
The 4-phenylpiperidin-4-yl group enhances:

Receptor Binding : Steric bulk increases affinity for σ-1 receptors (docking studies).

Metabolic Stability : Substitution at C-4 reduces CYP-mediated oxidation.

Structure-Activity Relationship (SAR) Study Design:

  • Synthesize analogs with 4-alkyl/aryl substitutions .
  • Test in vitro receptor binding (radioligand assays) and metabolic stability (HLM t½). Correlate with LogP and polar surface area (PSA) .

Advanced: How to address discrepancies in solubility data across studies?

Methodological Answer:
Discrepancies arise from polymorphic forms or pH-dependent ionization. Resolve via:

pH-Solubility Profile : Measure solubility in buffers (pH 1.2–7.4) using shake-flask method.

Thermodynamic Solubility : Use differential scanning calorimetry (DSC) to identify polymorphs.

Co-solvent Studies : Evaluate solubility in PEG-400/ethanol mixtures (Ph. Eur. guidelines).

Data Reconciliation Example: If solubility in water is reported as 0.1 mg/mL (pH 7.0) vs. 1.2 mg/mL (pH 2.0), confirm ionization (pKa) via potentiometric titration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.